“Methyl 3-hydroxytetradecanoate” is a chemical compound with the molecular formula C15H30O3 . It is also known as “3-Hydroxy Myristic Acid Methyl Ester” and "Tetradecanoic acid, 3-hydroxy-, methyl ester" . This compound is a quorum-sensing signal molecule (quormone), which regulates the virulence of Ralstonia solanacearum .
The synthesis of “Methyl 3-hydroxytetradecanoate” has been investigated and optimized under a fixed 1:3 (%w/v) PHA-to-methanol ratio .
The molecular weight of “Methyl 3-hydroxytetradecanoate” is 258.3969 . The IUPAC Standard InChI is InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3
.
“Methyl 3-hydroxytetradecanoate” has a density of 0.9±0.1 g/cm3, a boiling point of 359.1±15.0 °C at 760 mmHg, and a flash point of 137.5±13.2 °C . It has 3 H bond acceptors, 1 H bond donor, and 13 freely rotating bonds .
The synthesis of methyl 3-hydroxytetradecanoate typically involves the esterification of 3-hydroxytetradecanoic acid with methanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally require refluxing to ensure complete conversion of the acid to the ester.
In industrial applications, continuous flow reactors are also utilized to enhance yield and control reaction conditions more effectively .
Methyl 3-hydroxytetradecanoate features a long hydrocarbon chain typical of fatty acids, with a hydroxyl group at the third carbon position. The structural formula can be represented as follows:
The presence of the hydroxyl group classifies it as a hydroxy fatty acid, which influences its chemical reactivity and biological properties .
Methyl 3-hydroxytetradecanoate can participate in various chemical reactions:
In biological systems, methyl 3-hydroxytetradecanoate is metabolized by enzymes such as esterases and lipases, which hydrolyze the ester bond to release 3-hydroxytetradecanoic acid. This compound plays a significant role in various metabolic pathways, including:
Methyl 3-hydroxytetradecanoate exhibits several notable physical and chemical properties:
Methyl 3-hydroxytetradecanoate has diverse applications across scientific and industrial domains:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: